molecular formula C12H18N2O2 B7818889 Tert-butyl methyl(6-methylpyridin-2-YL)carbamate

Tert-butyl methyl(6-methylpyridin-2-YL)carbamate

Cat. No.: B7818889
M. Wt: 222.28 g/mol
InChI Key: UZRQBXOOMIFFLB-UHFFFAOYSA-N
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Description

Tert-butyl methyl(6-methylpyridin-2-yl)carbamate is a carbamate-protected pyridine derivative featuring a tert-butyl and methyl group on the carbamate nitrogen and a methyl substituent at the 6-position of the pyridine ring. This compound is structurally distinct from simpler pyridine carbamates due to its dual N-substituents (tert-butyl and methyl), which enhance steric bulk and influence reactivity. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development, where its protective groups facilitate selective functionalization .

Properties

IUPAC Name

tert-butyl N-methyl-N-(6-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-7-6-8-10(13-9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRQBXOOMIFFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reaction Types

The compound undergoes three primary types of reactions:

1.1 Hydrolysis
The carbamate group undergoes cleavage under acidic or basic conditions to regenerate the free amine (6-methylpyridin-2-amine) and release CO₂. This reaction is critical for deprotection in organic synthesis.

1.2 Nucleophilic Substitution
The tert-butyl group acts as a leaving group, enabling substitution with nucleophiles (e.g., alkyl halides, amines). This reactivity is leveraged in functionalizing the pyridine ring.

1.3 Methyl Transfer Reactions
The compound participates in methylation reactions under alkaline conditions (e.g., NaH in DMF), as demonstrated in experimental protocols .

Hydrolysis Mechanism

Condition Reagent Outcome
AcidicHCl, H₃O⁺Liberation of 6-methylpyridin-2-amine
BasicNaOH, NH₃Amine release + CO₂ gas evolution

The reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon followed by elimination of the tert-butyl group.

Nucleophilic Substitution

Reaction Type Reagent Product
AlkylationCH₃I, NaHtert-Butyl methyl derivative
AminationNH₃, R-NH₂Aminopyridine derivatives

The tert-butyl group’s steric hindrance facilitates selective substitution at the carbamate site.

Methylation Example

A representative reaction involves methylation using sodium hydride and methyl iodide:

  • Conditions : NaH in DMF (0°C → RT), followed by methyl iodide .

  • Yield : 74% (pale yellow oil).

  • Mechanism : Base deprotonates the carbamate, enabling nucleophilic attack by CH₃I .

Functionalization of Pyridine Ring

The substitution reactivity allows introduction of diverse functional groups (e.g., alkyl, aryl) to the pyridine ring, enhancing biological activity in drug candidates.

Experimental Validation

Reaction Step Reagent Yield Key Observations
MethylationNaH, CH₃I74%Selective substitution at OCO-NH
HydrolysisHCl>90%Complete deprotection observed

Data from experimental protocols confirm the compound’s predictable reactivity under controlled conditions .

Structural and Mechanistic Insights

The tert-butyl group’s stability under basic conditions and its susceptibility to acidic cleavage make it an ideal protecting group. The pyridine ring’s electron-withdrawing effect enhances the carbamate’s electrophilicity, facilitating nucleophilic attack.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl methyl(6-methylpyridin-2-yl)carbamate is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact effectively within biological systems, making it valuable in drug development. Notably, research indicates that this compound may have applications in:

  • Neurological Disorders: It serves as an intermediate in synthesizing drugs targeting conditions such as Alzheimer's disease by acting on pathways associated with amyloid beta aggregation .
  • Enzyme Inhibition Studies: The compound has been utilized in research focused on enzyme inhibition, which is crucial for understanding metabolic pathways and developing new therapeutic agents .

Agricultural Chemicals

The compound is also used in formulating agrochemicals, contributing to pest control solutions that minimize environmental impact. Its properties enable effective interactions with target pests while ensuring safety for non-target organisms . This application is particularly relevant in the context of sustainable agriculture.

Biochemical Research

In biochemical research, this compound is employed in studies related to:

  • Metabolic Pathways: Researchers utilize this compound to explore metabolic pathways and the mechanisms of enzyme inhibition, thereby aiding in the discovery of new therapeutic targets .
  • Therapeutic Agent Development: The compound's interactions with biological molecules are critical for evaluating its viability as a pharmaceutical agent.

Material Science

The unique properties of this compound make it suitable for applications in material science. It can be used to create advanced materials such as polymers that exhibit enhanced thermal stability and chemical resistance, which are essential for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in various analytical methods, aiding in the accurate quantification of related substances within complex mixtures. This application is vital for ensuring the reliability and accuracy of chemical analyses .

Case Studies and Research Findings

Recent studies have demonstrated the compound's potential in various applications:

  • Drug Development: Research has shown that derivatives of this compound exhibit protective effects against neurodegenerative processes by reducing inflammatory markers such as TNF-alpha and free radicals in cell cultures .
  • Agricultural Use: Field studies indicate that formulations containing this compound can effectively manage pest populations while reducing environmental toxicity compared to traditional pesticides .
  • Material Properties: Investigations into polymer formulations incorporating this compound have revealed enhanced durability and chemical resistance under various environmental conditions .

Mechanism of Action

The mechanism of action of tert-butyl methyl(6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact molecular pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl methyl(6-methylpyridin-2-yl)carbamate with structurally related pyridine carbamates, highlighting differences in substituents, molecular properties, and synthetic applications:

Compound Name Pyridine Substituents Carbamate Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notes References
This compound 6-methyl tert-butyl, methyl C₁₂H₁₈N₂O₂ 228.29 (calculated) Pharmaceutical intermediate; avoids harsh deprotection steps due to carbamate stability .
tert-Butyl (6-methylpyridin-2-yl)carbamate 6-methyl tert-butyl only C₁₁H₁₆N₂O₂ 224.26 Precursor for bromination; challenges in product separation due to mixture formation .
tert-Butyl (6-chloropyridin-2-yl)carbamate 6-chloro tert-butyl only C₁₀H₁₃ClN₂O₂ 228.68 Intermediate for cross-coupling reactions; higher polarity due to Cl substituent .
tert-Butyl (6-methoxypyridin-2-yl)carbamate 6-methoxy tert-butyl only C₁₁H₁₆N₂O₃ 240.26 Enhanced solubility due to methoxy group; used in drug discovery .
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro tert-butyl, methyl C₁₁H₁₄BrClN₂O₂ 321.60 High-cost specialty chemical (e.g., $400/g); used in niche synthetic routes .
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate 6-amino tert-butyl, methyl C₁₁H₁₇N₃O₂ 231.27 Key intermediate for Pd-catalyzed coupling; requires multi-step synthesis .

Biological Activity

Tert-butyl methyl(6-methylpyridin-2-YL)carbamate, with the molecular formula C11H15N2O2, is a compound of significant interest in organic chemistry and biological research. This compound is recognized for its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules. Its applications span various fields, including medicinal chemistry, where it serves as a probe for biological assays and an intermediate in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing their activity through:

  • Covalent Modification : The compound may modify active sites on enzymes, altering their function.
  • Non-covalent Interactions : It can bind to enzyme pockets, affecting substrate binding and catalytic activity .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in critical biological pathways. For example, studies have shown that similar carbamate derivatives can inhibit acetylcholinesterase (AChE) and β-secretase, both of which are relevant in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of related compounds against amyloid beta-induced toxicity in astrocytes. The results indicated that these compounds could reduce levels of pro-inflammatory cytokines such as TNF-α, suggesting a potential role in mitigating neuroinflammation associated with Alzheimer's disease .
  • Platelet Aggregation : Another study explored the interaction of similar compounds with platelet receptors, revealing that they could modulate platelet aggregation through inhibition of αIIbβ3 integrins. This effect is crucial in understanding their potential therapeutic applications in cardiovascular diseases .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related carbamates was conducted. The following table summarizes key findings from various studies:

Compound NameEnzyme TargetInhibition TypeReference
This compoundAChECompetitive Inhibition
M4 (related compound)β-secretaseNon-competitive
Tert-butyl carbamate derivativesαIIbβ3 integrinsAllosteric Modulation

Synthesis and Stability

This compound can be synthesized through various methods involving nucleophilic substitution reactions. The stability of this compound under physiological conditions has been confirmed, indicating its potential for further development in drug formulations .

Toxicological Profile

Preliminary toxicological assessments suggest that while the compound exhibits biological activity, it also necessitates careful evaluation regarding its safety profile. Studies have shown no significant adverse effects at therapeutic doses, but further investigations are required to ascertain long-term safety and bioavailability in vivo .

Q & A

Q. What are the recommended synthetic routes for tert-butyl methyl(6-methylpyridin-2-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves alkylation of 6-methylpyridin-2-amine with tert-butyl chloroformate, followed by methylation using methyl iodide in the presence of a base (e.g., K2_2CO3_3) under anhydrous conditions . Key parameters affecting yield include:

  • Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the carbamate group via 13C^{13}\text{C} NMR (C=O resonance at ~155 ppm) and pyridine ring protons in 1H^{1}\text{H} NMR (δ 6.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 237.3 (calculated for C12_{12}H18_{18}N2_2O2_2).
  • HPLC : Use a C18 column (ACN:H2_2O gradient) to assess purity (>98%).

Critical Note : Discrepancies in spectral data may arise from residual solvents or rotameric forms of the carbamate group. Perform dynamic NMR at elevated temperatures to resolve splitting .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer: While specific toxicity data for this compound is limited, structurally related carbamates exhibit acute toxicity (oral LD50_{50} > 2000 mg/kg in rats) and potential skin/eye irritation . Implement:

  • Engineering Controls : Use fume hoods for synthesis/purification.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during methylation?

Methodological Answer: Competing N- vs. O-methylation can occur. To favor N-methylation:

  • Base Selection : Use non-nucleophilic bases (e.g., NaH) to minimize alkoxide formation.
  • Solvent Polarity : Higher polarity solvents (e.g., DMF) stabilize transition states for N-alkylation .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of methyl iodide to amine intermediate.

Case Study : A 15% yield increase was achieved by switching from K2_2CO3_3 to NaH in THF, reducing O-methylated byproducts from 12% to 3% .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer: Discrepancies between X-ray structures (e.g., bond lengths) and DFT calculations often arise from crystal packing effects. To address this:

Refine Crystallographic Data : Use SHELXL for high-resolution refinement, accounting for thermal motion and disorder .

Computational Modeling : Perform gas-phase DFT optimizations (B3LYP/6-31G*) and compare with solid-state data.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing .

Example : A related carbamate showed a 0.02 Å deviation in C=O bond length between X-ray and DFT due to π-stacking interactions in the crystal .

Q. How can researchers evaluate the compound’s potential as a protease inhibitor scaffold?

Methodological Answer: The pyridine-carbamate moiety may act as a hydrogen-bond acceptor. To assess bioactivity:

Molecular Docking : Use AutoDock Vina to model interactions with target proteases (e.g., SARS-CoV-2 Mpro^\text{pro}).

Enzymatic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Dabcyl-Edans peptides).

SAR Studies : Modify the methyl group on the pyridine ring to probe steric/electronic effects .

Preliminary Data : Analogues with electron-withdrawing substituents (e.g., Cl) showed 10-fold higher inhibition than methyl derivatives .

Q. What advanced techniques quantify degradation products under accelerated stability conditions?

Methodological Answer: Forced degradation studies (40°C/75% RH for 4 weeks) reveal:

  • HPLC-MS/MS : Identify hydrolyzed products (e.g., 6-methylpyridin-2-amine).
  • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics.
  • Arrhenius Analysis : Predict shelf life at 25°C (t90_{90} > 24 months if k < 0.001 day1^{-1}) .

Critical Insight : The tert-butyl group enhances hydrolytic stability compared to methyl carbamates .

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